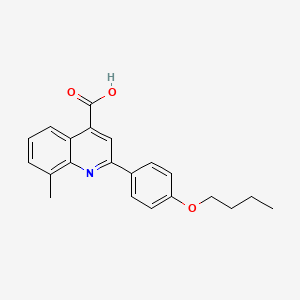

2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as 2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid, often involves reactions that can provide insights into their chemical nature and potential for modification. For example, a versatile synthesis route for pyrazolo[3,4-c]isoquinoline derivatives highlights the reactivity of quinoline compounds under various conditions, demonstrating the potential pathways for synthesizing related structures (Bogza et al., 2005).

Molecular Structure Analysis

The structural characterization of quinoline derivatives is pivotal for understanding their reactivity and interaction with biological targets. The crystal and molecular structure of certain quinoline compounds, determined through X-ray crystallography, provides a detailed view of their arrangement and potential functional sites (Rudenko et al., 2013).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions that modify their structure and properties. The reaction pathways and mechanisms, such as Pictet-Spengler condensation and its variations, are crucial for synthesizing and understanding the properties of quinoline derivatives (Obika et al., 2007).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies on the crystal and molecular structures provide insights into the physical characteristics and stability of these compounds (Jin et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, can be inferred from studies on similar quinoline derivatives. Understanding these properties is essential for predicting the behavior of these compounds in chemical reactions and biological environments (Machura et al., 2013).

Applications De Recherche Scientifique

Synthesis and Reactivity

- Research has explored the synthesis and reactivity of compounds structurally related to 2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid. For example, reactions involving 2-amino- and 2-methylquinoline derivatives have been studied, revealing potential in forming compounds with unique properties and applications (Campaigne & Hutchinson, 1970).

- Another study investigated the synthesis of 2-methyl- and 2-styrylquinoline-4-carboxylic acids, leading to compounds with potential biological activities (Dubrovin et al., 2015).

Chemical Properties and Interactions

- Research on 2-methylquinoline-8-carboxylic acid has contributed to understanding its properties and interactions with other substances, such as amino acids, in various chemical systems (Henríquez et al., 2021).

- Studies on quinoline derivatives, including those similar to 2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid, have shown that they can function as efficient fluorophores, useful in biochemistry and medicine for studying biological systems (Aleksanyan & Hambardzumyan, 2013).

Application in Molecular Structures

- Investigations into the crystal structures of compounds related to 2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid have revealed insights into their molecular architecture and potential applications in material science and pharmacology (Jin et al., 2012).

Catalytic and Synthetic Applications

- The compound's analogs have been used in catalytic processes, such as the aerobic oxidation of substituted quinolines, demonstrating their potential in synthetic chemistry applications (Zhang et al., 2008).

Propriétés

IUPAC Name |

2-(4-butoxyphenyl)-8-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-3-4-12-25-16-10-8-15(9-11-16)19-13-18(21(23)24)17-7-5-6-14(2)20(17)22-19/h5-11,13H,3-4,12H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGHYEZHBOFPSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2498572.png)

![3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2498574.png)

![N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![(1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498588.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol;dihydrochloride](/img/structure/B2498591.png)